Umespirone

Description

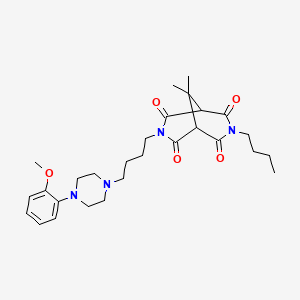

Structure

2D Structure

3D Structure

Properties

CAS No. |

107736-98-1 |

|---|---|

Molecular Formula |

C28H40N4O5 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(1R,5S)-3-butyl-7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone |

InChI |

InChI=1S/C28H40N4O5/c1-5-6-14-31-24(33)22-26(35)32(27(36)23(25(31)34)28(22,2)3)15-10-9-13-29-16-18-30(19-17-29)20-11-7-8-12-21(20)37-4/h7-8,11-12,22-23H,5-6,9-10,13-19H2,1-4H3/t22-,23+ |

InChI Key |

BXNRTMZZILHVNJ-ZRZAMGCNSA-N |

Isomeric SMILES |

CCCCN1C(=O)[C@@H]2C(=O)N(C(=O)[C@H](C1=O)C2(C)C)CCCCN3CCN(CC3)C4=CC=CC=C4OC |

Canonical SMILES |

CCCCN1C(=O)C2C(=O)N(C(=O)C(C1=O)C2(C)C)CCCCN3CCN(CC3)C4=CC=CC=C4OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Umespirone; Umespirona; Umespironum; |

Origin of Product |

United States |

Foundational & Exploratory

Umespirone's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Umespirone (KC-9172) is a psychotropic agent with a pharmacological profile suggesting potential for both anxiolytic and antipsychotic applications. Its mechanism of action is primarily centered on its interaction with key neurotransmitter receptors in the central nervous system. Extensive research, primarily through in vitro radioligand binding assays and comparative behavioral studies, has established that this compound possesses a high affinity for serotonin 5-HT₁ₐ, dopamine D₂, and α₁-adrenergic receptors. Functionally, it is characterized as a 5-HT₁ₐ receptor partial agonist and a dopamine D₂ receptor antagonist. This dual action mirrors aspects of other atypical antipsychotics and anxiolytics, such as buspirone, to which it is structurally and functionally related. This guide provides a comprehensive overview of the available data on this compound's mechanism of action, details the experimental approaches used for its characterization, and visualizes the associated signaling pathways and workflows.

Receptor Binding Profile

Radioligand binding assays have been fundamental in elucidating the receptor interaction profile of this compound. These studies have demonstrated its significant affinity for several key receptors implicated in the pathophysiology of anxiety and psychosis.

| Receptor Target | Reported Affinity | Implied Kᵢ Range | Key Findings |

| Serotonin 5-HT₁ₐ | Nanomolar[1] | Low nM | High affinity, suggesting a primary role in its pharmacological effects. |

| Dopamine D₂ | Nanomolar[1] | Low nM | High affinity, consistent with potential antipsychotic activity. |

| α₁-Adrenoceptor | Nanomolar[1] | Low nM | High affinity, which may contribute to both therapeutic and side-effect profiles. |

| Sigma (σ) Receptor | High and Low Affinity States[2] | Not specified | Binds to sigma receptors, exhibiting G-protein coupled behavior, similar to buspirone but distinct from typical antipsychotics like haloperidol.[2] |

| Phencyclidine (PCP) | No significant affinity | N/A | Does not compete for binding at the PCP receptor. |

Functional Activity

Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, partial agonist, or inverse agonist at its target receptor. While specific quantitative functional data for this compound is scarce, its functional profile has been inferred from behavioral studies and comparison with related compounds.

| Receptor Target | Functional Activity | Inferred Effect | Supporting Evidence |

| Serotonin 5-HT₁ₐ | Partial Agonist | Modulates serotonergic activity, contributing to anxiolytic and antidepressant-like effects. | Comparison with buspirone, a known 5-HT₁ₐ partial agonist, and its efficacy in animal models of anxiety. |

| Dopamine D₂ | Antagonist | Blocks dopamine signaling, a hallmark of antipsychotic efficacy. | Shown to reduce dopamine-induced hyperactivity in the nucleus accumbens of rats. |

| α₁-Adrenoceptor | Not explicitly defined | Likely antagonistic, which could influence blood pressure and sedation. | Based on its binding affinity and the typical action of similar compounds at this receptor. |

Signaling Pathways

The interaction of this compound with its primary receptor targets initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical signaling pathways associated with 5-HT₁ₐ, D₂, and α₁-adrenergic receptors.

Caption: Canonical signaling pathways for this compound's primary receptor targets.

Experimental Protocols

The characterization of this compound's mechanism of action relies on standard pharmacological assays. While specific protocols for this compound are not detailed in the available literature, the following represents the detailed methodologies for the key experiments typically cited in such drug discovery efforts.

Radioligand Binding Assay (Representative Protocol)

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Caption: General workflow for a competitive radioligand binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Tissue (e.g., rat brain cortex) or cells expressing the target receptor are homogenized in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂, pH 7.4) with protease inhibitors.

-

The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

-

The membrane pellet is washed and resuspended in fresh assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

The assay is typically performed in a 96-well plate format in a final volume of 200-250 µL.

-

To each well, the following are added in order: assay buffer, a fixed concentration of a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]spiperone for D₂), and varying concentrations of the unlabeled test compound (this compound).

-

Non-specific binding is determined in parallel wells containing a high concentration of a known unlabeled ligand.

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), trapping the membranes with bound radioligand.

-

Filters are washed multiple times with ice-cold wash buffer to reduce non-specific binding.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant for the receptor.

-

[³⁵S]GTPγS Binding Assay (Representative Protocol)

This functional assay measures G-protein activation following agonist binding to a G-protein coupled receptor (GPCR). It is particularly useful for Gᵢ/ₒ-coupled receptors like 5-HT₁ₐ and D₂.

Caption: General workflow for a [³⁵S]GTPγS functional binding assay.

Detailed Methodology:

-

Assay Setup:

-

The assay is conducted in a buffer containing MgCl₂ and a fixed concentration of GDP (e.g., 10-100 µM), which is critical for observing agonist-stimulated binding.

-

Receptor-containing membranes are pre-incubated with varying concentrations of this compound.

-

The reaction is initiated by the addition of [³⁵S]GTPγS at a low nanomolar concentration.

-

Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

-

-

Incubation and Termination:

-

The reaction mixture is incubated, typically for 60 minutes at 30°C, to allow for the exchange of GDP for [³⁵S]GTPγS on activated G-proteins.

-

The reaction is terminated by rapid filtration, similar to the radioligand binding assay.

-

-

Data Analysis:

-

The amount of [³⁵S]GTPγS incorporated is plotted against the concentration of this compound.

-

The data is fitted to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal effect) and Eₘₐₓ (maximal effect). The Eₘₐₓ value, relative to a full agonist, indicates whether this compound is a full or partial agonist. For antagonist activity, the assay is run with a fixed concentration of an agonist in the presence of varying concentrations of this compound to determine its inhibitory potency (IC₅₀).

-

Conclusion

This compound's mechanism of action is characterized by a multi-receptor binding profile with high affinity for 5-HT₁ₐ, D₂, and α₁-adrenergic receptors. Its functional properties as a 5-HT₁ₐ partial agonist and D₂ antagonist provide a strong rationale for its investigation as a potential anxiolytic and atypical antipsychotic. This profile suggests that this compound may modulate both serotonergic and dopaminergic systems to achieve its therapeutic effects, a strategy employed by several modern psychotropic medications. Further research to quantify its functional potency and selectivity, and to fully elucidate the downstream consequences of its interaction with α₁-adrenoceptors, would provide a more complete understanding of its pharmacological signature and clinical potential.

References

An In-depth Technical Guide to the Synthesis and Chemical Structure of Umespirone

This technical guide provides a comprehensive overview of the chemical synthesis, structure, and pharmacological profile of Umespirone (KC-9172). The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthetic pathways, experimental protocols, and the underlying signaling mechanisms of this compound's action.

Chemical Structure and Properties

This compound is a psychoactive compound belonging to the azapirone class of drugs, known for its anxiolytic and antipsychotic properties.[1] Its chemical structure is characterized by a unique bicyclic core.

IUPAC Name: 3-butyl-7-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone[1]

CAS Number: 107736-98-1[1]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₄₀N₄O₅ | [1] |

| Molar Mass | 512.651 g·mol⁻¹ | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through a patented multi-step process that involves the construction of a key bicyclic intermediate followed by a convergent synthesis step.

Synthesis of the Bicyclic Core: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone

The synthesis of the core bicyclic structure is a critical part of the overall process and is accomplished in three main steps:

Step 1: Synthesis of Ethyl 2-cyano-3-methylbut-2-enoate

The synthesis begins with the condensation of ethyl cyanoacetate and acetone.

-

Reactants: Ethyl cyanoacetate, Acetone

-

Product: Ethyl 2-cyano-3-methylbut-2-enoate

Step 2: Synthesis of N-butyl-2,4-dicyano-3,3-dimethylglutarimide

The product from the first step is then reacted with N-butylcyanoacetamide in the presence of a base.

-

Reactants: Ethyl 2-cyano-3-methylbut-2-enoate, N-butylcyanoacetamide

-

Catalyst: Sodium methoxide solution

-

Product: N-butyl-2,4-dicyano-3,3-dimethylglutarimide

Step 3: Cyclization to form the Bicyclic Core

The glutarimide derivative undergoes cyclization in the presence of a strong acid to yield the desired bicyclic tetraone.

-

Reactant: N-butyl-2,4-dicyano-3,3-dimethylglutarimide

-

Catalyst: Phosphoric acid

-

Product: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone

Synthesis of the Piperazine Side Chain: 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine

The synthesis of the side chain involves the reaction of 1-(o-anisyl)piperazine with 1,4-dibromobutane.

-

Reactants: 1-(o-anisyl)piperazine, 1,4-dibromobutane

-

Product: 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine quaternary salt

Convergent Synthesis of this compound

The final step is a convergent synthesis where the bicyclic core and the piperazine side chain are coupled.

-

Reactants: 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone, 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine

-

Catalyst: Potassium carbonate

-

Product: this compound

Experimental Protocols

While specific, detailed experimental protocols with reaction conditions such as temperature, time, and purification methods are not fully available in the public domain, the following represents a generalized procedure based on the patented synthesis and common organic chemistry practices.

| Step | Reactants | Reagents/Catalysts | General Conditions | Product |

| 1 | Ethyl cyanoacetate, Acetone | - | Condensation reaction, likely under basic or acidic catalysis. | Ethyl 2-cyano-3-methylbut-2-enoate |

| 2 | Ethyl 2-cyano-3-methylbut-2-enoate, N-butylcyanoacetamide | Sodium methoxide | Reaction in an appropriate solvent, likely an alcohol. | N-butyl-2,4-dicyano-3,3-dimethylglutarimide |

| 3 | N-butyl-2,4-dicyano-3,3-dimethylglutarimide | Phosphoric acid | Acid-catalyzed cyclization, likely with heating. | 3-butyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone |

| 4 | 1-(o-anisyl)piperazine, 1,4-dibromobutane | - | Nucleophilic substitution, likely in a polar aprotic solvent. | 1-(4-bromobutyl)-4-(2-methoxyphenyl)piperazine |

| 5 | Bicyclic Core, Piperazine Side Chain | Potassium carbonate | Nucleophilic substitution, likely with heating in a polar aprotic solvent. | This compound |

Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the butyl group, the dimethyl groups on the bicyclic core, the methylene groups of the butyl linker, the piperazine ring protons, and the aromatic protons of the methoxyphenyl group. |

| ¹³C NMR | Signals for the carbonyl carbons in the tetraone structure, the quaternary carbon of the dimethyl group, carbons of the butyl group and linker, piperazine ring carbons, and the aromatic and methoxy carbons. |

| IR | Characteristic absorption bands for C=O stretching of the imide groups, C-N stretching, and aromatic C-H and C=C stretching. |

| Mass Spec | A molecular ion peak corresponding to the calculated molecular weight of this compound, along with characteristic fragmentation patterns. |

Pharmacological Profile and Mechanism of Action

This compound exhibits a complex pharmacological profile, acting on multiple neurotransmitter systems. Its primary mechanism of action involves interactions with serotonin and dopamine receptors.

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of this compound for various receptors.

| Receptor | Affinity (Ki, nM) | Reference |

| 5-HT₁ₐ | 15 | |

| D₂ | 23 | |

| α₁-adrenoceptor | 14 | |

| Sigma | 558 |

Signaling Pathways

This compound's activity as a partial agonist at 5-HT₁ₐ and D₂ receptors is central to its therapeutic effects. These receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades.

5-HT₁ₐ Receptor Signaling Pathway:

As a partial agonist, this compound binds to and activates 5-HT₁ₐ receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunit of the G-protein can also directly modulate ion channels, leading to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. This overall effect leads to hyperpolarization and reduced neuronal excitability.

D₂ Receptor Signaling Pathway:

Similar to its action on 5-HT₁ₐ receptors, this compound's partial agonism at D₂ receptors also involves Gi/o protein coupling. Activation of D₂ receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. The Gβγ subunits can also modulate various downstream effectors, including ion channels and other signaling proteins, contributing to the overall modulation of neuronal function.

Conclusion

This compound is a synthetically accessible compound with a distinct chemical structure and a multi-faceted pharmacological profile. Its synthesis involves a convergent approach, and its mechanism of action is primarily driven by its partial agonist activity at 5-HT₁ₐ and D₂ receptors. This technical guide provides a foundational understanding of this compound for professionals engaged in pharmaceutical research and development. Further investigation into the specific reaction conditions and the acquisition of detailed spectroscopic data would provide a more complete picture of this intriguing molecule.

References

Umespirone: A Technical Guide to its Pharmacodynamics and Receptor Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umespirone (KC-9172) is an azapirone derivative with a unique pharmacological profile that confers both anxiolytic and antipsychotic properties. Unlike many conventional psychotropic agents, this compound exhibits a multi-receptor mechanism of action, characterized by high-affinity interactions with serotonergic, dopaminergic, and adrenergic receptors, as well as a notable affinity for the sigma receptor. This technical guide provides an in-depth analysis of the pharmacodynamics of this compound, presenting a comprehensive receptor profiling, detailed experimental methodologies for its characterization, and a visual representation of its associated signaling pathways. The compiled data and protocols are intended to serve as a valuable resource for researchers and professionals engaged in the study and development of novel psychotherapeutic agents.

Receptor Binding Profile of this compound

This compound's complex pharmacological effects are rooted in its distinct receptor binding affinities. The compound has been characterized as a high-affinity ligand for several key G-protein coupled receptors (GPCRs) and the non-opioid sigma receptor. The binding affinities, expressed as inhibition constants (Ki), are summarized in the table below.

| Receptor Target | Ki (nM) | Functional Activity | Reference |

| 5-HT1A Receptor | 15 | Partial Agonist | [1] |

| Dopamine D2 Receptor | 23 | Partial Agonist | [1] |

| α1-Adrenoceptor | 14 | Antagonist | [1] |

| Sigma Receptor | 558 | Ligand | [1] |

Table 1: Receptor Binding Affinities and Functional Activity of this compound.

Pharmacodynamics

This compound's pharmacodynamic profile is a composite of its activities at multiple receptor systems. Its potential as both an anxiolytic and an antipsychotic agent stems from this unique combination of effects.

-

5-HT1A Receptor Partial Agonism: Similar to other anxiolytics in the azapirone class, such as buspirone, this compound acts as a partial agonist at serotonin 5-HT1A receptors. This action is thought to contribute to its anxiolytic effects. As a partial agonist, it can modulate serotonergic activity, acting as a functional antagonist in the presence of a full agonist and as an agonist in its absence.

-

Dopamine D2 Receptor Partial Agonism: this compound's partial agonism at dopamine D2 receptors is a key feature that aligns it with atypical antipsychotics. This mechanism is believed to be responsible for its antipsychotic potential while minimizing the risk of extrapyramidal symptoms (EPS) often associated with full D2 receptor antagonists. By maintaining a low level of dopaminergic tone, it can reduce the positive symptoms of psychosis without inducing the motor side effects of complete dopamine blockade.

-

α1-Adrenoceptor Antagonism: The antagonistic activity of this compound at α1-adrenergic receptors is a property shared with several atypical antipsychotics. This action may contribute to its overall psychotropic effects, including potential benefits for certain psychiatric symptoms, but may also be associated with side effects such as orthostatic hypotension.

-

Sigma Receptor Interaction: this compound also displays a moderate affinity for the sigma receptor. While the precise role of this interaction in its overall pharmacological profile is not fully elucidated, sigma receptors are known to modulate various neurotransmitter systems, and ligands for these receptors are being investigated for a range of neuropsychiatric conditions. Studies suggest that this compound may interact with different coupling states of the sigma receptor compared to typical antipsychotics[2].

Experimental Protocols

The following sections detail representative experimental protocols for the characterization of this compound's receptor binding and functional activity. These methods are standard in the field of pharmacology and are applicable to the study of compounds with a similar receptor profile.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is typically achieved through competitive binding experiments where the test compound displaces a radiolabeled ligand of known affinity.

This protocol describes a competitive binding assay using the selective 5-HT1A agonist radioligand [³H]8-hydroxy-2-(di-n-propylamino)tetralin ([³H]8-OH-DPAT).

-

Materials:

-

Membrane preparation from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [³H]8-OH-DPAT.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Serotonin.

-

Test compound: this compound.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add assay buffer, the appropriate concentration of this compound, a fixed concentration of [³H]8-OH-DPAT (typically at its Kd), and the membrane preparation.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of serotonin.

-

Incubate the plate at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

Calculate the specific binding and determine the IC50 value of this compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

This protocol utilizes the D2 antagonist radioligand [³H]-spiperone.

-

Materials:

-

Membrane preparation from cells expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl2, 4 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: 10 µM Haloperidol.

-

Test compound: this compound.

-

Other materials as in the 5-HT1A assay.

-

-

Procedure:

-

Follow a similar procedure as the 5-HT1A binding assay, with adjustments for the specific reagents and incubation conditions optimal for the D2 receptor.

-

Incubate at 37°C for 60 minutes.

-

This protocol uses the selective α1-antagonist radioligand [³H]-prazosin.

-

Materials:

-

Membrane preparation from tissues or cells expressing α1-adrenoceptors (e.g., rat brain cortex).

-

Radioligand: [³H]-Prazosin.

-

Assay Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.5.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.5.

-

Non-specific binding control: 10 µM Phentolamine.

-

Test compound: this compound.

-

Other materials as in the previous assays.

-

-

Procedure:

-

Follow a similar procedure as the previous binding assays.

-

Incubate at 25°C for 30 minutes.

-

This protocol employs the non-selective sigma-1 and sigma-2 ligand [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG).

-

Materials:

-

Membrane preparation from tissues with high sigma receptor density (e.g., guinea pig brain).

-

Radioligand: [³H]-DTG.

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

-

Wash Buffer: 10 mM Tris-HCl, pH 8.0.

-

Non-specific binding control: 10 µM Haloperidol.

-

Test compound: this compound.

-

Other materials as in the previous assays.

-

-

Procedure:

-

Follow a similar procedure as the previous binding assays.

-

Incubate at 25°C for 120 minutes.

-

Radioligand Binding Assay Workflow

Functional Assays

Functional assays are crucial for determining the intrinsic activity of a compound at its target receptor (i.e., whether it is an agonist, antagonist, or inverse agonist).

This assay measures the activation of G-proteins, an early event in GPCR signaling.

-

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.

-

Procedure:

-

Membrane preparations containing the receptor of interest are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.

-

The reaction is incubated to allow for G-protein activation.

-

The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by separating the membrane-bound radioactivity from the free radioligand via filtration.

-

An increase in [³⁵S]GTPγS binding indicates agonistic activity. The potency (EC50) and efficacy (Emax) of this compound can be determined from the dose-response curve.

-

This assay measures the modulation of adenylyl cyclase activity, a downstream effector of Gi/o-coupled receptors like the D2 receptor.

-

Principle: Activation of the Gi-coupled D2 receptor by an agonist inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Procedure:

-

Cells expressing the D2 receptor are pre-treated with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.

-

The cells are then incubated with varying concentrations of this compound.

-

The reaction is stopped, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.

-

A decrease in cAMP levels indicates agonistic activity at the D2 receptor.

-

This assay is suitable for Gq-coupled receptors like the α1-adrenoceptor, which signal through the release of intracellular calcium.

-

Principle: Activation of the Gq-coupled α1-adrenoceptor leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

-

Procedure:

-

Cells expressing the α1-adrenoceptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

The cells are then stimulated with varying concentrations of this compound.

-

Changes in intracellular calcium concentration are monitored in real-time by measuring the fluorescence intensity using a plate reader.

-

An increase in fluorescence indicates an increase in intracellular calcium. To determine antagonistic activity, cells are pre-incubated with this compound before stimulating with a known α1-agonist (e.g., phenylephrine). A rightward shift in the agonist's dose-response curve indicates competitive antagonism.

-

Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the receptors targeted by this compound.

5-HT1A Receptor Signaling

5-HT1A Receptor Signaling Pathway

Dopamine D2 Receptor Signaling

Dopamine D2 Receptor Signaling Pathway

α1-Adrenoceptor Signaling

α1-Adrenoceptor Signaling Pathway

Sigma Receptor Signaling

Sigma Receptor Signaling

Conclusion

This compound presents a multifaceted pharmacodynamic profile, acting as a partial agonist at both 5-HT1A and D2 receptors, and as an antagonist at α1-adrenoceptors, with additional interactions at the sigma receptor. This unique combination of activities provides a plausible mechanism for its observed anxiolytic and antipsychotic effects, while potentially offering a favorable side effect profile compared to other psychotropic agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for the continued investigation and understanding of this compound and other multi-target ligands in the field of neuropsychopharmacology. Further research into the functional consequences of its sigma receptor interaction and the interplay between its various receptor activities will be crucial in fully elucidating its therapeutic potential.

References

In Vitro Binding Affinity of Umespirone to Sigma Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umespirone (KC 9172) is a psychotropic agent with potential anxiolytic and antipsychotic properties. Its pharmacological profile is complex, involving interactions with multiple neurotransmitter systems. Among its targets are the sigma receptors, a unique class of intracellular proteins that have emerged as important targets for therapeutic intervention in a range of central nervous system disorders. This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound to sigma receptors, based on available scientific literature. It details the experimental methodologies for assessing such interactions and visualizes the associated signaling pathways.

Data Presentation: this compound Binding to Sigma Receptors

The study demonstrated that this compound competes for the binding of the sigma-ligand (+)[³H]-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)[³H]-3-PPP)[1]. This indicates that this compound interacts with the same binding site as this established sigma receptor ligand.

A key finding of this research was the observation that this compound, along with buspirone and (+)-3-PPP, inhibits the binding of (+)[³H]-3-PPP in a manner that suggests the existence of high and low affinity states of the sigma receptor[1]. This complex binding profile was further elucidated by the use of 5'-Guanylylimidodiphosphate (Gpp(NH)p), a non-hydrolyzable GTP analog. The presence of Gpp(NH)p was found to abolish the high-affinity binding component of this compound, suggesting that these high-affinity states may be coupled to G-proteins[1]. In contrast, the binding of typical antipsychotics like haloperidol and chlorpromazine was unaffected by Gpp(NH)p[1].

These findings suggest that this compound's interaction with sigma receptors is distinct from that of classical neuroleptics and may involve the modulation of G-protein coupled signaling pathways.

Table 1: Qualitative Summary of this compound's In Vitro Binding to Sigma Receptors

| Compound | Receptor Target | Key Findings | Reference |

| This compound (KC 9172) | Sigma Receptors (undifferentiated) | Competes with (+)[³H]-3-PPP for binding. Exhibits a binding profile indicative of high and low affinity states. The high-affinity binding component is sensitive to Gpp(NH)p. | [1] |

Experimental Protocols: Radioligand Binding Assays for Sigma Receptors

The following are detailed methodologies for conducting in vitro radioligand binding assays to determine the affinity of a test compound, such as this compound, for sigma-1 and sigma-2 receptors. These protocols are synthesized from established methods in the field.

Protocol 1: Sigma-1 Receptor Binding Assay

This assay determines the affinity of a test compound for the sigma-1 receptor by measuring its ability to displace a specific radioligand, such as --INVALID-LINK---pentazocine.

1. Materials:

- Biological Source: Membranes from guinea pig brain, rat liver, or cells expressing recombinant human sigma-1 receptors (e.g., MCF-7 cells).

- Radioligand: --INVALID-LINK---pentazocine.

- Assay Buffer: 50 mM Tris-HCl, pH 8.0.

- Non-specific Binding Control: Haloperidol (10 µM) or other suitable sigma-1 ligand.

- Test Compound: this compound, dissolved in a suitable vehicle (e.g., DMSO).

- Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

- Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous substances. Resuspend the final pellet in the assay buffer.

- Assay Setup: In test tubes, combine the assay buffer, a fixed concentration of --INVALID-LINK---pentazocine (typically near its Kd value), and varying concentrations of the test compound (this compound).

- Total and Non-specific Binding: For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol).

- Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 120-180 minutes).

- Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.

- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding by subtracting the non-specific binding from the total binding.

- Plot the percentage of specific binding against the logarithm of the test compound concentration.

- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve using non-linear regression analysis.

- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Sigma-2 Receptor Binding Assay

This assay is similar to the sigma-1 assay but uses a different radioligand and includes a masking agent to block binding to sigma-1 receptors.

1. Materials:

- Biological Source: Membranes from rat liver, or cell lines with high sigma-2 receptor expression.

- Radioligand: [³H]-1,3-di-o-tolylguanidine ([³H]DTG).

- Sigma-1 Masking Agent: (+)-pentazocine.

- Assay Buffer: 50 mM Tris-HCl, pH 8.0.

- Non-specific Binding Control: Haloperidol (10 µM) or DTG (10 µM).

- Test Compound: this compound.

- Instrumentation: Scintillation counter, filtration apparatus.

2. Procedure:

- Membrane Preparation: Follow the same procedure as for the sigma-1 receptor assay.

- Assay Setup: In test tubes, combine the assay buffer, a fixed concentration of [³H]DTG, the sigma-1 masking agent ((+)-pentazocine, at a concentration sufficient to saturate sigma-1 receptors), and varying concentrations of the test compound (this compound).

- Total and Non-specific Binding: Set up as described for the sigma-1 assay.

- Incubation: Incubate the tubes at room temperature for a specified time (e.g., 120 minutes).

- Termination and Filtration: Terminate and filter as described for the sigma-1 assay.

- Quantification: Measure radioactivity using a scintillation counter.

3. Data Analysis:

- Analyze the data as described for the sigma-1 receptor binding assay to determine the IC50 and Ki values for the sigma-2 receptor.

Mandatory Visualizations

Sigma Receptor Signaling Pathways

Sigma receptors are intracellular chaperone proteins located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane. They are involved in the regulation of numerous cellular processes, including calcium signaling, ion channel function, and cellular stress responses.

Experimental Workflow

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound to sigma receptors.

Conclusion

This compound demonstrates a clear interaction with sigma receptors in vitro, characterized by a complex binding profile that suggests the involvement of high and low affinity states and potential coupling to G-proteins. This distinguishes its mechanism of action from that of classical antipsychotics. While specific quantitative affinity data for this compound at sigma-1 and sigma-2 receptor subtypes remains to be fully elucidated in publicly available literature, the established protocols for radioligand binding assays provide a robust framework for such determinations. The role of sigma receptors as modulators of key cellular signaling pathways underscores the importance of further characterizing the interaction of novel compounds like this compound with these versatile targets. Such research is crucial for advancing our understanding of its pharmacological effects and for the development of novel therapeutics for neuropsychiatric disorders.

References

Unveiling the Antipsychotic Potential of Umespirone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umespirone (KC-9172) is a novel psychotropic agent belonging to the azapirone class, demonstrating a unique pharmacological profile with potential for both anxiolytic and antipsychotic applications. This document provides an in-depth technical overview of the preclinical evidence supporting the antipsychotic potential of this compound. It details the compound's mechanism of action, receptor binding affinities, and performance in key animal models of psychosis. Methodologies for pivotal experiments are described to facilitate replication and further investigation. Furthermore, relevant signaling pathways and experimental workflows are visualized to provide a clear and comprehensive understanding of this compound's pharmacological characteristics.

Introduction

The development of atypical antipsychotics has marked a significant advancement in the management of schizophrenia and other psychotic disorders. These agents offer a broader spectrum of efficacy, particularly against negative symptoms, and a more favorable side-effect profile compared to typical antipsychotics. This compound has emerged as a promising candidate with a distinct pharmacological profile that suggests atypical antipsychotic activity. This guide synthesizes the available preclinical data to build a comprehensive case for its antipsychotic potential.

Mechanism of Action

This compound's antipsychotic potential is rooted in its multi-receptor binding profile, exhibiting a combination of partial agonism and antagonism at key neurotransmitter receptors implicated in the pathophysiology of psychosis.

-

Dopamine D2 Receptor Partial Agonism: Similar to established atypical antipsychotics like aripiprazole, this compound acts as a partial agonist at dopamine D2 receptors.[1] This mechanism is thought to confer a stabilizing effect on the dopaminergic system. In brain regions with excessive dopamine, such as the mesolimbic pathway in psychosis, it acts as an antagonist, dampening hyperactivity. Conversely, in regions with dopamine deficiency, like the mesocortical pathway, it exhibits agonist activity, potentially alleviating negative and cognitive symptoms.

-

Serotonin 5-HT1A Receptor Partial Agonism: this compound is a partial agonist at serotonin 5-HT1A receptors.[1] Activation of these receptors, particularly in the prefrontal cortex, is believed to enhance dopamine release, which may contribute to the amelioration of negative and cognitive symptoms of schizophrenia. Furthermore, 5-HT1A receptor agonism is associated with anxiolytic and antidepressant effects, which could address comorbid symptoms often seen in psychotic disorders.

-

α1-Adrenoceptor Antagonism: this compound displays antagonist activity at α1-adrenergic receptors.[1] Blockade of these receptors has been linked to the atypical antipsychotic profile of drugs like clozapine and risperidone. This action may contribute to antipsychotic efficacy and a reduced liability for extrapyramidal side effects (EPS).

Signaling Pathway Diagrams

References

Umespirone's Interaction with Monoaminergic Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Umespirone is a psychotropic agent with a complex pharmacological profile, exhibiting notable interactions with multiple monoaminergic systems. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on dopamine, serotonin, and norepinephrine pathways. The document collates available quantitative data on its binding affinities and functional activities, details relevant experimental methodologies, and visualizes key pathways and processes to facilitate a deeper understanding of its mechanism of action.

Introduction

This compound is a compound that has been investigated for its potential anxiolytic and antipsychotic properties. Its therapeutic effects are believed to be mediated through its interactions with various neurotransmitter systems, primarily the monoaminergic systems. This guide focuses on the intricate details of these interactions, providing a technical resource for researchers in pharmacology and drug development.

Interaction with the Dopaminergic System

This compound demonstrates a significant affinity for dopamine D2 receptors.[1] This interaction is a key component of its pharmacological profile, suggesting a potential for antipsychotic-like activity.

Dopamine Receptor Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for various dopamine receptor subtypes. The following table summarizes the available quantitative data.

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| Dopamine D2 | Specific radioligand binding assays have been conducted, though specific Ki values for this compound are not consistently reported in publicly available literature. However, it is established to have nanomolar affinity . | Brain tissue homogenates (e.g., rat striatum) | Not explicitly stated | [1] |

Functional Activity at Dopamine Receptors

The functional consequences of this compound's binding to dopamine receptors, particularly the D2 receptor, are crucial for understanding its physiological effects. These are typically assessed through assays measuring second messenger responses, such as cyclic AMP (cAMP) levels.

| Receptor Subtype | Assay Type | Cell Line/Tissue | Effect | EC50/IC50 | Reference |

| Dopamine D2 | cAMP Accumulation Assay | Recombinant cell lines expressing D2 receptors | Information on the specific functional activity (agonist, antagonist, partial agonist) and potency (EC50/IC50) of this compound from functional assays is not detailed in the currently available search results. | Not Available |

Experimental Protocols

A standard protocol to determine the binding affinity of this compound for D2 receptors would involve a competitive binding assay using a radiolabeled antagonist, such as [³H]-Spiperone.

Objective: To determine the inhibition constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Rat striatal membranes (or recombinant cells expressing D2 receptors)

-

[³H]-Spiperone (Radioligand)

-

This compound (Test compound)

-

Haloperidol (or other suitable D2 antagonist for non-specific binding determination)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound.

-

In assay tubes, incubate a fixed concentration of [³H]-Spiperone with the membrane preparation in the presence of varying concentrations of this compound or buffer (for total binding).

-

For non-specific binding, incubate the radioligand and membranes with a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).

-

Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Interaction with the Serotonergic System

This compound exhibits a notable affinity for serotonin 5-HT1A receptors, a characteristic it shares with the anxiolytic drug buspirone.[1] This interaction is central to its potential anxiolytic effects.

Serotonin Receptor Binding Affinity

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| 5-HT1A | Specific radioligand binding assays have been conducted, though specific Ki values for this compound are not consistently reported in publicly available literature. However, it is established to have nanomolar affinity . | Brain tissue homogenates (e.g., rat hippocampus) | Not explicitly stated | [1] |

Functional Activity at Serotonin Receptors

The functional activity of this compound at 5-HT1A receptors is critical to its pharmacological profile. GTPγS binding assays are commonly used to determine the G-protein activation potential of a ligand, thereby classifying it as an agonist, antagonist, or inverse agonist.

| Receptor Subtype | Assay Type | Cell Line/Tissue | Effect | EC50/Emax | Reference |

| 5-HT1A | [³⁵S]GTPγS Binding Assay | Rat hippocampal membranes | The specific functional activity (agonist, partial agonist, or antagonist) and potency of this compound have not been detailed in the available search results. | Not Available |

Experimental Protocols

Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) and potency of this compound at the 5-HT1A receptor.

Materials:

-

Rat hippocampal membranes (or recombinant cells expressing 5-HT1A receptors)

-

[³⁵S]GTPγS (Radiolabeled non-hydrolyzable GTP analog)

-

This compound (Test compound)

-

GDP (Guanosine diphosphate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂)

-

Glass fiber filters

-

Scintillation counter and fluid

Procedure:

-

Prepare serial dilutions of this compound.

-

Pre-incubate membranes with GDP to ensure receptors are in an inactive state.

-

Incubate the membranes with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Incubate at a specified temperature (e.g., 30°C) for a defined period.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Measure the amount of [³⁵S]GTPγS bound to the G-proteins using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of this compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Interaction with the Noradrenergic System

This compound has been shown to have a notable affinity for α1-adrenoceptors.[1] In vivo studies in humans have also provided some evidence that this compound may increase noradrenaline concentrations.

Adrenergic Receptor Binding Affinity

| Receptor Subtype | Radioligand | Tissue Source | Ki (nM) | Reference |

| α1-adrenoceptor | Specific radioligand binding assays have been performed, though specific Ki values for this compound are not consistently reported. It is known to have nanomolar affinity . | Brain tissue homogenates | Not explicitly stated |

In Vivo Effects on Noradrenaline Levels

Studies in healthy male subjects have suggested that this compound administration can lead to an increase in noradrenaline concentrations. This effect may contribute to its overall pharmacological profile and potential therapeutic actions.

Interaction with Sigma Receptors

This compound also interacts with sigma receptors, a class of proteins with diverse and not fully understood functions in the central nervous system.

Sigma Receptor Binding

In radioligand binding studies using rat brain membranes, this compound was found to compete for the binding of the sigma-ligand, (+)[³H]-3-(3-hydroxyphenyl)-N-(1-propyl)piperidine ((+)[³H]-3-PPP). This binding indicates the existence of high and low-affinity states of the sigma receptor. The high-affinity binding component was abolished by the non-hydrolyzable GTP analog, 5'-Guanylylimidodiphosphate (Gpp(NH)p), suggesting that the interaction of this compound with the sigma receptor may be coupled to a G-protein.

Summary and Conclusion

This compound is a pharmacologically active compound with a multi-target profile within the monoaminergic systems. It exhibits nanomolar affinity for dopamine D2, serotonin 5-HT1A, and α1-adrenergic receptors. Additionally, it interacts with sigma receptors in a manner that suggests G-protein coupling. In vivo evidence points towards an effect on noradrenaline levels.

Further research is required to fully elucidate the functional consequences of these interactions and to establish a more complete and quantitative binding affinity profile across a wider range of monoaminergic receptors and transporters. Detailed in vivo studies, such as microdialysis and electrophysiology, would provide a more comprehensive understanding of how this compound modulates monoaminergic neurotransmission in specific brain regions. This in-depth knowledge is essential for the rational development of this compound or its analogs for potential therapeutic applications in psychiatric and neurological disorders.

References

The Discovery and Development of Umespirone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umespirone (KC-9172) is an azapirone derivative that has been investigated for its potential anxiolytic and antipsychotic properties. As a member of the same chemical class as buspirone, this compound shares a similar pharmacological profile but with distinct characteristics. This technical guide provides a comprehensive overview of the discovery and development of this compound, focusing on its synthesis, mechanism of action, and preclinical and clinical findings. The information is presented to serve as a resource for researchers and professionals in the field of drug development.

Chemical Synthesis

The synthesis of this compound has been described in the patent literature. The process involves a convergent synthesis strategy.[1]

Synthetic Pathway of this compound

Caption: Synthetic pathway of this compound (KC-9172).

Mechanism of Action

This compound's pharmacological activity is attributed to its interaction with multiple neurotransmitter receptors. It acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors and as an antagonist at α1-adrenergic receptors.[1] It also exhibits a weak affinity for the sigma receptor.[1]

Receptor Binding Affinities of this compound

| Receptor | Affinity (Ki, nM) |

| 5-HT1A | 15[1] |

| D2 | 23[1] |

| α1-Adrenoceptor | 14 |

| Sigma Receptor | 558 |

Signaling Pathways

The following diagrams illustrate the general signaling pathways associated with the receptors targeted by this compound. The specific downstream effects resulting from this compound's partial agonism and antagonism would be a modulation of these pathways.

Caption: this compound's interaction with the 5-HT1A receptor.

Caption: this compound's interaction with the D2 receptor.

Caption: this compound's antagonistic action at the α1-adrenergic receptor.

Experimental Protocols

Detailed experimental protocols for the synthesis and evaluation of this compound are not extensively available in the public domain. However, based on standard pharmacological practices, the following outlines the likely methodologies employed.

Radioligand Binding Assays (General Protocol)

Objective: To determine the binding affinity (Ki) of this compound for its target receptors.

Materials:

-

Radioligands: [3H]8-OH-DPAT (for 5-HT1A), [3H]spiperone (for D2), [3H]prazosin (for α1-adrenoceptor).

-

Tissue Preparation: Membranes from specific brain regions of rats (e.g., hippocampus for 5-HT1A, striatum for D2, cerebral cortex for α1).

-

Buffers and Reagents: Appropriate assay buffers, competing non-radiolabeled ligands for non-specific binding determination.

-

Instrumentation: Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize dissected brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash and resuspend the membranes in the assay buffer.

-

Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) and convert it to the Ki value using the Cheng-Prusoff equation.

Preclinical Behavioral Models (General Overview)

Preclinical studies in mice, rats, and marmosets have suggested anxiolytic and antipsychotic-like effects of this compound.

-

Anxiolytic Activity: Models such as the elevated plus-maze, light-dark box, and social interaction test are commonly used to assess anxiolytic potential. This compound was found to be more potent than diazepam and buspirone in the mouse black and white test box.

-

Antipsychotic Activity: Models like conditioned avoidance response and antagonism of dopamine agonist-induced behaviors (e.g., stereotypy, hyperlocomotion) are used to evaluate antipsychotic potential. This compound was shown to reduce dopamine-induced hyperactivity in the nucleus accumbens of rats.

Clinical Development

The clinical development of this compound appears to have been limited. The most detailed publicly available information comes from a single-dose human pharmacology study.

Single-Dose Human Pharmacology Study

A double-blind, placebo-controlled, crossover study was conducted in 44 healthy male volunteers to compare the effects of single oral doses of this compound (20 mg and 80 mg) with buspirone (30 mg) and placebo.

Key Findings:

-

Cognitive Effects: The cognitive effects of this compound persisted for up to 23 hours, longer than those of buspirone. While both drugs impaired attention, this compound was reported to increase subjective alertness and contentedness and showed potential for improving secondary verbal memory.

-

EEG Effects: this compound produced distinct EEG changes compared to buspirone, including a decrease in alpha and beta power in the frontocentral region and an increase in delta and theta power in the occipitotemporal area.

-

Neuroendocrine Effects: The 80 mg dose of this compound, similar to buspirone, caused transient increases in serum prolactin and growth hormone concentrations. The 20 mg dose had no effect on these hormones. Neither dose of this compound affected plasma ACTH, adrenaline, or serum cortisol levels.

-

Adverse Events: The frequency of adverse events with 80 mg of this compound was lower than with 30 mg of buspirone. The 20 mg dose of this compound had a similar adverse event frequency to placebo.

Pharmacokinetics: The elimination half-life of this compound is not precisely known, but its effects have been observed to last for up to 23 hours after a single dose in human clinical studies.

Summary and Conclusion

This compound is a pharmacologically interesting azapirone with a multi-receptor binding profile, exhibiting partial agonism at 5-HT1A and D2 receptors and antagonism at α1-adrenoceptors. Preclinical studies demonstrated its potential as both an anxiolytic and an antipsychotic agent. A single-dose human study suggested a favorable tolerability profile compared to buspirone and a prolonged duration of action. However, the publicly available data on the development of this compound is limited. Further research would be necessary to fully elucidate its therapeutic potential and establish its efficacy and safety in patient populations. The information presented in this guide provides a foundational understanding of this compound for the scientific and drug development community.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Umespirone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umespirone is a psychoactive compound with potential anxiolytic and antipsychotic properties. Structurally related to buspirone, it exhibits a complex pharmacological profile, primarily interacting with serotonergic and dopaminergic systems. These application notes provide a comprehensive overview of available preclinical data on this compound and detailed protocols for conducting in vivo animal studies to further elucidate its therapeutic potential. Due to the limited publicly available data on specific dosages of this compound, this document also includes data from its close analog, buspirone, to provide a starting point for experimental design. Researchers should consider this information as a guide for initial dose-finding studies.

Mechanism of Action

This compound demonstrates a multi-receptor binding profile, contributing to its potential therapeutic effects. It has a notable affinity for serotonin 5-HT1A receptors and dopamine D2 receptors.[1] The interplay between its effects on these two neurotransmitter systems is thought to underlie its anxiolytic and antipsychotic potential.[1]

Signaling Pathway of this compound

Caption: this compound's dual action on presynaptic 5-HT1A autoreceptors and postsynaptic 5-HT1A and D2 receptors.

Data Presentation

Receptor Binding Affinity

This compound exhibits nanomolar affinity for several key receptors implicated in anxiety and psychosis.[1]

| Receptor | Affinity (Ki) | Reference |

| 5-HT1A | Nanomolar | [1] |

| Dopamine D2 | Nanomolar | [1] |

| α1-Adrenoceptor | Nanomolar |

In Vivo Dosage for Animal Studies (this compound)

Direct, quantitative dosage data for this compound in peer-reviewed animal studies is limited. The available information suggests its potency relative to other compounds.

| Animal Model | Test | Observation | Reference |

| Mouse | Black and White Box | Considerably more potent than diazepam or buspirone in reducing aversive responding. | |

| Rat | Dopamine-induced Hyperactivity | Reduced hyperactivity, similar to clozapine. | |

| Rat | Social Interaction | Showed anxiolytic profile. | |

| Marmoset | Human Threat Test | Showed anxiolytic profile. |

In Vivo Dosage for Animal Studies (Buspirone - as a reference)

Given the limited specific dosage data for this compound, the following table for buspirone can serve as a starting point for designing dose-response studies.

| Animal Model | Effect | Route of Administration | Dosage Range (mg/kg) | Reference |

| Rat | Anxiolytic (Elevated Plus Maze) | p.o. | 0.03 - 0.3 | |

| Rat | Anxiolytic (Vogel Conflict Test) | p.o. | 10 - 30 | |

| Rat | Sedation | p.o. | 10 | |

| Mouse | Anxiolytic-like (Elevated Plus Maze) | i.p. | 2 | |

| Mouse | Locomotor Suppression | i.p. | 6 | |

| Rat | Locomotor Suppression | i.p. | 10 |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the anxiolytic and antipsychotic potential of this compound. These protocols are based on established models and should be adapted for dose-finding studies with this compound.

Protocol 1: Assessment of Anxiolytic Activity in Mice using the Elevated Plus Maze (EPM)

Objective: To evaluate the anxiolytic effects of this compound by measuring the exploration of open arms in an elevated plus maze.

Materials:

-

Elevated Plus Maze apparatus

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle (e.g., saline with 0.5% Tween 80)

-

Injection supplies (syringes, needles)

Procedure:

-

Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment. House them in groups with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Drug Preparation: Prepare fresh solutions of this compound in the vehicle on the day of the experiment. A range of doses should be selected based on preliminary studies or data from analogous compounds (e.g., starting with a range informed by buspirone data, such as 0.5, 1, 2, 5 mg/kg).

-

Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30 minutes before testing. The injection volume should be consistent across all animals (e.g., 10 ml/kg).

-

Testing:

-

Place a mouse at the center of the EPM, facing one of the open arms.

-

Allow the mouse to explore the maze for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

-

Data Analysis:

-

Score the video recordings for:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

-

An increase in these parameters is indicative of an anxiolytic effect.

-

Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by post-hoc tests).

-

Protocol 2: Assessment of Antipsychotic Activity in Rats using the Amphetamine-Induced Hyperlocomotion Model

Objective: To evaluate the potential antipsychotic effects of this compound by assessing its ability to attenuate amphetamine-induced hyperlocomotion.

Materials:

-

Open field arenas equipped with automated activity monitoring systems

-

Male Sprague-Dawley rats (250-300 g)

-

This compound

-

D-amphetamine

-

Vehicle (e.g., saline)

-

Injection supplies

Procedure:

-

Animal Acclimation: Acclimate rats to the housing facility for at least one week. House them in pairs with ad libitum access to food and water on a 12-hour light/dark cycle.

-

Habituation: Habituate the rats to the open field arenas for 30 minutes one day before the experiment.

-

Drug Preparation: Prepare fresh solutions of this compound and D-amphetamine in saline.

-

Drug Administration:

-

Administer this compound or vehicle via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

30 minutes after this compound administration, administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) or vehicle.

-

-

Testing:

-

Immediately after the D-amphetamine injection, place the rats in the open field arenas.

-

Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-90 minutes.

-

-

Data Analysis:

-

Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

-

Compare the total distance traveled between treatment groups.

-

A significant reduction in amphetamine-induced hyperlocomotion by this compound suggests antipsychotic-like activity.

-

Use appropriate statistical analysis (e.g., two-way ANOVA with time as a repeated measure).

-

Experimental Workflow Diagram

Caption: A generalized workflow for in vivo behavioral studies of this compound.

Conclusion

This compound is a promising compound with potential for treating anxiety and psychosis. The protocols and data presented here provide a framework for researchers to design and conduct in vivo studies to further characterize its pharmacological profile and therapeutic efficacy. Due to the limited availability of specific dosage information for this compound, it is imperative to conduct thorough dose-response studies to establish effective and safe dose ranges for different animal models and behavioral paradigms. The information on buspirone should be used as a guide to inform the initial dose selection for these studies.

References

Application Notes and Protocols for Umespirone in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Umespirone is a psychoactive compound belonging to the azapirone class, recognized for its potential anxiolytic and antipsychotic properties. Its mechanism of action involves interaction with multiple neurotransmitter systems, making it a subject of interest in neuropharmacology and drug development. This compound acts as a partial agonist at serotonin 5-HT1A and dopamine D2 receptors, and as an antagonist at α1-adrenergic receptors.[1][2] It also exhibits a weak affinity for the sigma receptor.[1] These multimodal actions underscore the importance of precise and reproducible protocols for its application in in vitro cell culture assays to elucidate its cellular and molecular effects.

This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments, along with information on its mechanism of action and a general experimental workflow.

Data Presentation

Due to the limited availability of specific published solubility data for this compound, the following table provides solubility information for the structurally related compound, Buspirone hydrochloride, which can be used as a reference for initial experimental design. It is strongly recommended to perform in-house solubility tests for this compound to determine the optimal solvent and concentration.

| Solvent | Approximate Solubility of Buspirone HCl | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥10 mg/mL | A common solvent for preparing high-concentration stock solutions of organic molecules for in vitro assays. Final DMSO concentration in cell culture should be kept low (ideally ≤0.1%) to avoid cytotoxicity. |

| Ethanol | ≥10 mg/mL | Another organic solvent option for stock solution preparation. Similar precautions regarding final concentration in culture media apply. |

| Phosphate-Buffered Saline (PBS, pH 7.2) | ≥10 mg/mL | Aqueous buffer, suitable for preparing working solutions from a stock. Solubility in aqueous solutions can be pH-dependent for compounds like azapirones. |

| Methanol | 50 mg/mL (with heat) | May be used for initial solubilization but is more toxic to cells than DMSO or ethanol. |

| Water | 10 mg/mL | Solubility in water may be limited. |

Data for Buspirone hydrochloride is provided as a surrogate. Researchers should determine the specific solubility of this compound for their experimental needs.

Signaling Pathways of this compound

This compound's pharmacological effects are mediated through its interaction with three primary receptor types. The diagram below illustrates the canonical signaling pathways associated with these receptors.

Caption: this compound's multimodal action on key G-protein coupled receptors.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a concentrated stock solution of this compound, which can be further diluted to working concentrations for cell culture assays.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Analytical balance

-

Pipettes and sterile filter tips

Procedure:

-

Calculate the required mass of this compound:

-

The molecular weight of this compound is 512.65 g/mol .

-

To prepare 1 mL of a 10 mM stock solution, weigh out 5.13 mg of this compound powder.

-

-

Dissolution:

-

Aseptically add the weighed this compound to a sterile microcentrifuge tube or vial.

-

Add 1 mL of cell culture grade DMSO.

-

Vortex the solution thoroughly for 2-5 minutes until the this compound is completely dissolved. Gentle warming to 37°C can be applied if necessary to aid dissolution.

-

-

Sterilization and Storage:

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected (amber) tube or vial.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Treating Cells with this compound

This protocol outlines the general steps for treating cultured cells with this compound for in vitro assays.

Materials:

-

Cultured cells in multi-well plates

-

10 mM this compound stock solution in DMSO

-

Complete cell culture medium, pre-warmed to 37°C

-

Sterile pipettes and tips

Procedure:

-

Thaw Stock Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Prepare Working Dilutions:

-

Prepare a series of intermediate dilutions of the this compound stock solution in complete cell culture medium.

-

Important: To minimize solvent toxicity, ensure the final concentration of DMSO in the culture medium is less than 0.5%, and ideally below 0.1%. For example, to achieve a final concentration of 10 µM this compound, you would add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium (resulting in a final DMSO concentration of 0.1%).

-

-

Cell Treatment:

-

Carefully remove the existing medium from the cells.

-

Add the medium containing the desired final concentration of this compound to the respective wells.

-

Include a vehicle control group, which consists of cells treated with the same final concentration of DMSO as the highest this compound concentration used in the experiment.

-

-

Incubation:

-

Return the plate to the incubator and culture for the desired experimental duration. The optimal incubation time will depend on the specific assay and cell type.

-

Experimental Workflow

The following diagram illustrates a typical workflow for a cell-based assay using this compound, from stock solution preparation to data analysis.

Caption: A generalized workflow for in vitro cell culture experiments with this compound.

References

Application Note: Quantification of Umespirone in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Umespirone in human plasma. The protocol utilizes a straightforward sample preparation technique and offers high selectivity and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The methodology presented is based on established principles for the analysis of structurally related azapirone compounds, ensuring a high probability of successful implementation.

Introduction

This compound is an azapirone derivative with potential anxiolytic and antipsychotic activities. To support drug development and clinical research, a reliable method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of this compound in human plasma using LC-MS/MS, a technique renowned for its specificity, sensitivity, and speed.

Experimental

Materials and Reagents

-

This compound reference standard

-

Buspirone-d8 (or a suitable stable isotope-labeled analog of this compound, if available) as an internal standard (IS)

-

HPLC-grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Ammonium acetate

-

Human plasma (with K2EDTA as anticoagulant)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL) or methyl tert-butyl ether (MTBE) for Liquid-Liquid Extraction (LLE)

Equipment

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Nitrogen evaporator

-

pH meter

Protocol

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard (IS) in methanol.

-

Working Standard Solutions: Serially dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and QC samples.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve (e.g., 0.05 - 50 ng/mL) and QC samples (low, medium, and high concentrations).

-

Internal Standard Working Solution: Prepare a working solution of the IS (e.g., 100 ng/mL) in 50:50 (v/v) acetonitrile:water.

Sample Preparation (Solid Phase Extraction - SPE)

-

Pre-treatment: To 200 µL of plasma sample (standard, QC, or unknown), add 20 µL of the IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.

-

Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.

-

Elution: Elute this compound and the IS with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Liquid Chromatography

-

Column: C18, 50 x 2.1 mm, 3.5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 10 µL

-

Gradient:

-

0.0-0.5 min: 10% B

-

0.5-2.5 min: 10-90% B

-

2.5-3.0 min: 90% B

-

3.0-3.1 min: 90-10% B

-

3.1-5.0 min: 10% B

-

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 500°C

-

IonSpray Voltage: 5500 V

Table 1: Mass Spectrometer Parameters

| Parameter | This compound | Buspirone-d8 (IS) |

| Precursor Ion (m/z) | 513.3 | 394.3 |

| Product Ion (m/z) | Predicted: ~176.1 | 122.1 |

| Dwell Time (ms) | 150 | 150 |

| Declustering Potential (V) | 80 | 85 |

| Collision Energy (eV) | 40 | 45 |